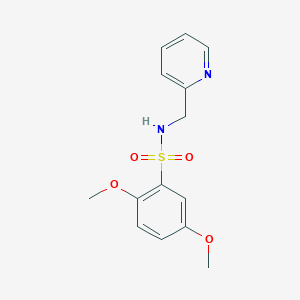
2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a versatile chemical compound used in scientific research. It exhibits intriguing properties, making it valuable for various applications such as drug synthesis, catalysis, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with pyridin-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions: 2,5-Dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides or aromatic compounds.
科学的研究の応用
2,5-Dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, or cellular processes .
類似化合物との比較
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl moiety and exhibit similar biological activities.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine core and are used in medicinal chemistry for their diverse biological activities.
Uniqueness: 2,5-Dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to its combination of the dimethoxybenzene and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in drug synthesis and material science.
生物活性
2,5-Dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes two methoxy groups and a pyridine moiety, which may enhance its solubility and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H15N2O4S. Its structure can be summarized as follows:
- Sulfonamide Group : Contributes to the compound’s ability to mimic natural substrates, potentially leading to competitive inhibition of enzymes.
- Methoxy Groups : Enhance solubility and may improve binding affinity through hydrophobic interactions.
- Pyridine Ring : Increases the likelihood of interaction with various biological receptors and enzymes.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. Notably, it has been identified as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical enzyme in cell signaling pathways associated with metabolism, growth, and survival. Inhibition of PI3K can have significant implications in cancer therapy and metabolic disorders where PI3K signaling is dysregulated.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological effects of related sulfonamide compounds, providing insights into the potential applications of this compound.
- Cancer Therapeutics : Research indicates that compounds similar to this compound can inhibit HIF-1α signaling pathways, which are often upregulated in cancers. Inhibitors targeting this pathway could improve treatment outcomes for patients with solid tumors .
- Antitubercular Activity : A series of benzenesulfonamide derivatives have demonstrated selective antitubercular activity against Mycobacterium tuberculosis. The structural similarities suggest that this compound may also exhibit similar properties .
- Inhibition Studies : Molecular docking studies have shown that the compound can effectively bind to various enzymes involved in metabolic pathways. This suggests a broad spectrum of potential therapeutic applications beyond cancer treatment .
特性
IUPAC Name |
2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-19-12-6-7-13(20-2)14(9-12)21(17,18)16-10-11-5-3-4-8-15-11/h3-9,16H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMBDNKMMKZBAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














